N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic small molecule featuring a 5-fluoropyrimidine core linked to a piperidin-4-ylmethyl group and an acetamide moiety substituted with a meta-tolyl (3-methylphenyl) group. The m-tolyl acetamide group may influence lipophilicity and target binding through steric and electronic effects.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-14-3-2-4-16(9-14)10-18(25)21-11-15-5-7-24(8-6-15)19-22-12-17(20)13-23-19/h2-4,9,12-13,15H,5-8,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKBTWNKCYAWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and an m-tolyl acetamide group . Its unique structure contributes to its biological activity. The synthesis typically involves several steps:
- Synthesis of 5-Fluoropyrimidine : This can be achieved through fluorination reactions.
- Formation of Piperidine Derivative : Nucleophilic substitution reactions are used to attach the piperidine to the pyrimidine.
- Acetamide Formation : The final step involves acylation to introduce the m-tolyl group.
These synthetic pathways allow for modifications that can enhance the compound's biological properties.
Inhibition of Metalloproteinases
One of the notable biological activities of this compound is its role as an inhibitor of metalloproteinases (MMPs) . MMPs are enzymes that degrade components of the extracellular matrix, playing a significant role in various pathological conditions such as cancer metastasis and arthritis. The inhibition of these enzymes is crucial for therapeutic interventions in these diseases.
Neuropharmacological Potential
Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology. The piperidine ring may enhance binding affinity to neuroreceptors, making this compound a candidate for further investigation in treating neurological disorders.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The fluorine atom in the pyrimidine moiety enhances metabolic stability and biological activity.
- The piperidine structure contributes to improved binding interactions with biological targets.
- The acetic acid group may influence pharmacokinetic properties, affecting absorption and distribution within biological systems.
Case Studies and Research Findings
Several studies have highlighted the potential applications and effects of this compound:
- Anticancer Activity : In vitro studies have shown that related compounds inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
- Neuroprotective Effects : Research on similar piperidine derivatives has demonstrated neuroprotective effects against neurodegenerative diseases, suggesting that this compound may have similar benefits.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains, which could lead to new antibiotic therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(4-(trifluoromethyl)phenyl)methanesulfonamide | MMP Inhibition | Sulfonamide functional group enhances solubility |
| N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide | Neuropharmacological Effects | Enhanced binding affinity due to piperidine |
| 5-Benzofuranyl Fused Pyrimidines | Antimicrobial Activity | Unique fused ring structure |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide and pyrimidine derivatives, focusing on synthesis, structural features, and inferred biological relevance.
Structural Features and Substituent Effects
- Fluorine Substitution: The 5-fluoropyrimidine in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., dimethylpyrimidine in ) .
- Aryl Group Position : The m-tolyl group (meta-methyl) may offer distinct steric effects compared to para-substituted analogs (e.g., p-tolyl in ), influencing receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
